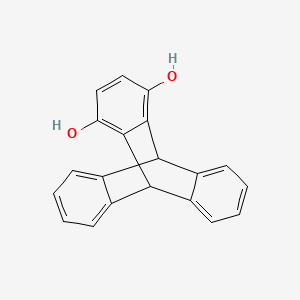

1,4-Dihydroxytriptycene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18,21-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCHSZSNUOVMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C(C=CC(=C35)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296419 | |

| Record name | STK367285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-70-0 | |

| Record name | 1,4-Dihydroxytriptycene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005969700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK367285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIHYDROXYTRIPTYCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DA0RLY4HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,4 Dihydroxytriptycene and Its Structural Analogues

Elucidation of Core Triptycene (B166850) Skeleton Formation

The construction of the triptycene skeleton is most effectively achieved through cycloaddition reactions. The parent triptycene was first synthesized in 1942 by Bartlett et al. using anthracene (B1667546) and 1,4-benzoquinone (B44022) as the starting materials in a multi-step process. nih.gov This general approach, involving a Diels-Alder reaction, remains a cornerstone for the synthesis of the triptycene framework and its functionalized derivatives. nih.gov

Diels-Alder Cycloaddition between Anthracene and 1,4-Benzoquinone

The primary route to the triptycene core structure involves the [4+2] Diels-Alder cycloaddition reaction between anthracene, which serves as the diene, and 1,4-benzoquinone, the dienophile. nih.govscribd.com This pericyclic reaction is highly efficient for creating the bicyclo[2.2.2]octane skeleton that defines the triptycene molecule. nih.gov

The Diels-Alder reaction is understood to be a concerted process that proceeds through a single, six-membered transition state, leading to the simultaneous formation of two new carbon-carbon bonds. scribd.comorientjchem.org In the case of anthracene, the cycloaddition occurs across the central 9 and 10 positions. nih.govpharmacyfreak.com This preference is driven by the significant thermodynamic advantage of forming a product containing two isolated and fully aromatic benzene (B151609) rings, which is more stable than the three partially aromatic rings of the parent anthracene. nih.govchemicalforums.com

The reaction is typically performed under thermal conditions, often requiring high-boiling point solvents and elevated temperatures to proceed at a practical rate. mnstate.edu The choice of solvent can influence the reaction's efficiency. umich.edu To enhance reaction rates and allow for milder conditions, Lewis acid catalysis is frequently employed. nih.govacs.org Lewis acids coordinate to the carbonyl oxygen of the dienophile (1,4-benzoquinone), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (anthracene). ias.ac.innih.gov

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

| 1,4-Dimethoxyanthracene, 1,4-Benzoquinone | Acetonitrile (CH3CN) | Reflux | 68% | umich.edu |

| Anthracene, p-Benzoquinone | Xylene | Reflux | Not specified | chemicalforums.com |

| Anthracene, Maleic Anhydride | Xylene | Reflux | Not specified | mnstate.edu |

| Anthracene derivatives, Unsaturated carbonyls | [Ph3C][BArF] | Not specified | High efficiency | nih.govacs.org |

| Cyclopentadiene, 1,4-Naphthoquinone | Ca(OTf)2/Bu4NPF6 | -20 °C to 0 °C | Optimal yields | ias.ac.in |

The Diels-Alder reaction is characterized by its high degree of stereochemical and regiochemical control. The cycloaddition of 1,4-benzoquinone to anthracene is highly regioselective, occurring exclusively at the 9,10-positions of the anthracene core. nih.govpharmacyfreak.com

The stereochemistry of the cycloaddition can result in two primary diastereomers: the endo and exo adducts. scribd.com The formation of these isomers is governed by kinetic and thermodynamic factors.

Kinetic Control : At lower temperatures, the endo adduct is often the major product. This preference is explained by secondary orbital interactions, where the pi system of the dienophile's substituent interacts favorably with the developing pi system of the diene in the transition state.

Thermodynamic Control : At higher temperatures, the reaction can become reversible, allowing the initial products to equilibrate. Under these conditions, the more sterically stable exo adduct may become the predominant product. rsc.org

Studies on substituted anthracenes have demonstrated that the ratio of cycloadducts can be significantly influenced by temperature. For instance, the reaction of 9R-(1-methoxyethyl)anthracene with p-benzoquinone yields a 96:4 ratio of adducts under kinetic control at lower temperatures, which shifts at higher temperatures. rsc.org

Post-Cycloaddition Functionalization Pathways

The initial product of the Diels-Alder reaction between anthracene and 1,4-benzoquinone is a dihydrotriptycene-dione adduct. To arrive at the target compound, 1,4-dihydroxytriptycene (also known as triptycene-1,4-hydroquinone), a subsequent aromatization step is necessary. scribd.comumich.edu

This transformation is typically achieved through a base-catalyzed enolization. The adduct is treated with a base, such as potassium hydroxide (B78521) (KOH) in ethanol, which promotes the tautomerization of the diketone into the more stable hydroquinone (B1673460) aromatic system. scribd.comchemicalforums.com The reaction mixture is then neutralized with acid to yield the final this compound product. scribd.com This hydroquinone derivative is a stable, crystalline solid and serves as a versatile precursor for further modifications. google.comacs.orgacs.org For example, it can be converted into triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether, a monomer used in the synthesis of high-performance polyesters and polyurethanes. google.comacs.org

Synthetic Strategies for Hydroxyl Group Introduction and Modification

While the most direct synthesis of this compound incorporates the hydroxyl functionalities from the 1,4-benzoquinone reactant, alternative strategies focus on introducing hydroxyl groups onto a pre-formed aromatic scaffold.

Targeted Hydroxylation Approaches

Direct functionalization of the triptycene aromatic rings is generally challenging due to their relatively low reactivity compared to simpler aromatic systems. nih.govmdpi.com Therefore, targeted hydroxylation often relies on the use of pre-functionalized starting materials. nih.govmdpi.com However, several methods for the direct hydroxylation of aromatic compounds exist and could theoretically be applied to a triptycene core, though with likely challenges in selectivity.

Electrophilic Hydroxylation : This method involves the reaction of an aromatic ring with a strong electrophilic oxidizing agent. Reagents such as hydrogen peroxide in the presence of a strong acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid can introduce a hydroxyl group onto the ring. fiveable.megoogle.com These reactions proceed via electrophilic aromatic substitution, where the hydroxyl group is directed to the ortho and para positions relative to any existing activating substituents. fiveable.me

Biocatalytic Hydroxylation : Enzymes, particularly cytochrome P450 monooxygenases, are capable of performing highly selective hydroxylations of aromatic compounds under mild conditions. nih.gov These biocatalytic systems offer an elegant and efficient means of oxygen transfer. nih.govacs.org

It is important to note that direct hydroxylation of an unsubstituted triptycene would likely lead to a mixture of isomers, making the isolation of pure this compound difficult. For this reason, the convergent synthesis via the Diels-Alder reaction remains the most practical and widely used methodology.

Derivatization via Etherification and Esterification Reactions

The hydroxyl groups of this compound are primary sites for chemical modification, with etherification and esterification being common strategies to introduce new functionalities. These reactions are crucial for creating precursors for more complex structures, such as polymers, or for enabling the separation of chiral variants.

A notable application of etherification is in the synthesis of monomers for acyclic diene metathesis (ADMET) polymerization. Triptycene diols can be alkylated using standard Williamson ether synthesis conditions, reacting with halo-alkenes like 11-bromo-1-undecene (B109033) in the presence of a base such as sodium hydride. scispace.com This process attaches long alkyl chains with terminal double bonds to the oxygen atoms of the dihydroxy-triptycene core, transforming it into a diene monomer suitable for polymerization. scispace.com

Esterification serves as a critical tool in the resolution of chiral triptycene derivatives. For instance, in the synthesis of chiral 5-iodo-1,4-dihydroxytriptycene, the racemic mixture of the diol was found to be unstable for direct separation via HPLC. cardiff.ac.uk To overcome this, the diol is reacted with a chiral resolving agent, (1S)-(+)-10-camphorsulfonyl chloride, to form a mixture of diastereomeric esters. cardiff.ac.uk These diastereomers possess different physical properties, allowing for their separation via chromatography. Subsequent hydrolysis of the separated esters yields the individual, enantiomerically pure diols.

**2.3. Design and Synthesis of Functionalized Triptycene Derivatives

The intrinsic rigidity and well-defined geometry of the triptycene unit are exploited in the design of functionalized derivatives for applications in molecular recognition, catalysis, and materials science. nih.govnih.gov

Design and Synthesis of Functionalized Triptycene Derivatives

Preparation of Triptycene-Derived Calixarenes and Macrocycles

Dihydroxy-substituted triptycenes are valuable precursors for constructing novel macrocyclic hosts, often referred to as triptycene-derived calixarenes and their analogues. nih.govacs.org These macrocycles are synthesized by introducing triptycene units into conventional calixarene (B151959) or heteracalixarene structures, which results in molecules with expanded cavities and more stable, fixed conformations compared to traditional, flexible calixarenes. researchgate.netacs.org

The synthesis can be achieved through one-pot reactions or multi-step approaches. For example, a series of triptycene-derived homooxacalixarene analogues have been synthesized via a one-pot approach by reacting 2,7-dihydroxytriptycene with various 1,3-bis(bromomethyl)benzene (B165771) derivatives under mild conditions. acs.org The resulting macrocycles exhibit large cavities and fixed conformations, enabling them to serve as effective hosts for fullerene molecules like C60 and C70. acs.org The rigid structure of the triptycene components prevents the collapse of the cavity and enhances the binding capabilities of the macrocycle. researchgate.net

| Derivative Type | Precursors | Synthetic Method | Key Structural Feature | Application |

| Triptycene-derived Calixarenes | Dihydroxy-substituted triptycenes, Formaldehyde | Condensation reaction | Expanded cavity, fixed conformation | Molecular recognition, host-guest chemistry researchgate.netacs.org |

| Triptycene-derived Homooxacalixarenes | 2,7-Dihydroxytriptycene, 1,3-Bis(bromomethyl)benzene derivatives | One-pot condensation | Large, stable cavities | Complexation with fullerenes acs.org |

| Helicarenes | Chiral 2,6-dihydroxy-substituted triptycene subunits | Multi-step synthesis involving methylene (B1212753) bridges | Chiral, helical macrostructure | Chiral recognition, molecular machines nih.govacs.org |

Synthesis of Triptycene-Containing Polymeric Precursors

The incorporation of the bulky, shape-persistent triptycene scaffold into polymer backbones leads to materials with unique properties, such as high thermal stability, good solubility, and intrinsic microporosity. osti.govacs.orgmit.edu The synthesis of these materials begins with the preparation of triptycene-based monomers equipped with polymerizable functional groups. osti.gov

This compound can be converted into a monomer for ADMET polymerization through etherification, as previously described. scispace.com This method allows for the systematic introduction of the triptycene unit into a polyetherolefin backbone. scispace.com The resulting polymers show increased glass transition temperatures compared to analogous polymers without the triptycene unit, demonstrating how the rigid structure influences the material's thermal properties. scispace.com

Furthermore, triptycene-containing monomers are precursors to Polymers of Intrinsic Microporosity (PIMs). A triptycene-based A-B monomer featuring both a catechol group (a 1,2-dihydroxybenzene moiety, structurally related to this compound) and a phenazine (B1670421) o-dichloride group has been developed. researchgate.net The extreme rigidity of the triptycene unit in the subsequent polymer prevents efficient chain packing, creating significant free volume and leading to high gas permeability, a defining characteristic of PIMs. osti.govresearchgate.net

Methodologies for Chiral this compound Derivatives

The prochirality of the triptycene scaffold allows for the synthesis of optically active derivatives when appropriately substituted. mdpi.com Methodologies for obtaining chiral this compound derivatives often involve either the resolution of a racemic mixture or an asymmetric synthesis strategy.

A reliable approach involves synthesizing a racemic triptycene derivative and then separating the enantiomers. This has been demonstrated with the synthesis of 5-iodo-1,4-dimethoxytriptycene, which is then demethylated using boron tribromide to yield racemic 5-iodo-1,4-dihydroxytriptycene. cardiff.ac.uk The enantiomers are separated by first converting the diol into diastereomeric esters using a chiral auxiliary like (1S)-(+)-10-camphorsulfonyl chloride, followed by chromatographic separation and subsequent removal of the auxiliary. cardiff.ac.uk

Another advanced strategy involves asymmetric synthesis from the outset. Highly enantioselective [2+2+2] cycloaddition reactions, catalyzed by a rhodium(I) complex with a chiral ligand (e.g., (R)-SEGPHOS), can produce chiral multicyclic cyclohexadienes. nih.govencyclopedia.pub These compounds can then undergo a Diels-Alder reaction with a quinone, followed by aromatization steps, to yield enantiomerically enriched triptycene precursors, providing a pathway to chiral derivatives where all three aromatic blades can be distinct. nih.govencyclopedia.pub

Incorporation of Heteroatoms and Specific Substituted Analogues

The properties of triptycene can be further tuned by incorporating heteroatoms into its aromatic framework, creating heterocyclic analogues. cdnsciencepub.com These modifications can alter the electronic properties and geometry of the molecule.

Advanced Characterization Techniques and Computational Probing of 1,4 Dihydroxytriptycene Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 1,4-dihydroxytriptycene and its derivatives. These methods probe the electronic and vibrational states of the molecule, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy of this compound, the hydroxyl protons typically appear as a singlet in the range of δ 5.2–5.5 ppm. The aromatic protons give rise to signals in the δ 6.8–7.4 ppm region, reflecting the different electronic environments of the benzene (B151609) rings. For derivatives such as 9-(phenoxymethyl)-1,4-dihydroxytriptycene and 9-(4-methylphenoxymethyl)-1,4-dihydroxytriptycene, distinct signals for the additional aromatic protons are observed, for instance, at δ 7.70 ppm and δ 7.87 ppm, respectively .

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound and its derivatives, the spectra show a number of signals consistent with the proposed structures researchgate.net. The chemical shifts in ¹³C NMR are typically given to one decimal place unless greater precision is needed to distinguish between closely spaced peaks acs.org. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups bhu.ac.in.

¹H NMR Data for this compound and Derivatives

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| This compound | Hydroxyl | 5.2 - 5.5 |

| Aromatic | 6.8 - 7.4 | |

| 9-(phenoxymethyl)-1,4-dihydroxytriptycene | Aromatic | 7.70 |

| 9-(4-methylphenoxymethyl)-1,4-dihydroxytriptycene | Aromatic | 7.87 |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between compounds with the same nominal mass but different chemical formulas by providing mass measurements accurate to several decimal places alevelchemistry.co.ukmsu.edu.

The molecular ion peak (M+) in the mass spectrum of this compound corresponds to its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecular ion, offers clues about the molecule's structure msu.edusavemyexams.com. Common fragmentation pathways involve the cleavage of C-C bonds and the loss of small, stable neutral molecules neu.edu.tr. While soft ionization techniques like electrospray ionization (ESI) often yield a prominent molecular ion peak with minimal fragmentation, electron impact (EI) ionization leads to more extensive fragmentation, providing detailed structural information alevelchemistry.co.uk.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

For this compound, the most prominent features in the IR spectrum include:

A broad O–H stretching vibration in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl groups fiveable.me. A reported spectrum shows this peak around 3400 cm⁻¹ .

C–O stretching vibrations, which are typically observed around 1250 cm⁻¹ .

C-H stretching vibrations for the aromatic rings appear slightly above 3000 cm⁻¹ vscht.cz.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region vscht.cz.

The presence and position of these bands provide confirmatory evidence for the key functional groups within the this compound framework.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretch, broad | ~3400 |

| Carbonyl (C-O) | Stretch | ~1250 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400-1600 |

Solid-State Structural Determination via X-ray Crystallography

By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is generated. This pattern is then used to construct an electron density map, from which the atomic positions can be determined wikipedia.org. For triptycene-derived macrocycles, X-ray crystallography has been instrumental in confirming their fixed conformations in the solid state figshare.comresearchgate.net. The analysis can reveal how molecules pack in the crystal lattice and can identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. The resulting crystal structure confirms the rigid, paddle-shaped geometry of the triptycene (B166850) core .

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful means to investigate the properties and reactivity of this compound at a molecular level, complementing experimental findings.

Quantum chemical calculations are employed to model and predict the behavior of molecules in chemical reactions nih.govrsc.org. These calculations can be used to estimate the energies of reactants, products, and transition states, thereby mapping out the most likely reaction pathways nih.govresearchgate.net.

For systems involving triptycene derivatives, computational methods can help in understanding their synthesis and potential reactivity. By calculating the potential energy surface, researchers can gain insights into the mechanisms of reactions, which can be invaluable for designing new synthetic routes or predicting the stability of novel compounds nih.govnih.gov. Methods like the artificial force induced reaction (AFIR) can be used to explore reaction pathways automatically, providing a comprehensive view of the possible chemical transformations nih.gov. These computational approaches are crucial for rationalizing experimental observations and for guiding future synthetic efforts.

Molecular Packing Simulations and Free Volume Analysis

The unique, rigid, and three-dimensional structure of the triptycene unit significantly influences the solid-state packing of its derivatives, including this compound. The propeller-like shape, with three aromatic rings held at a 120° angle, prevents efficient space-filling in the solid state. cardiff.ac.ukd-nb.infonih.gov This inefficient packing leads to the creation of significant interstitial space, or "free volume," at the molecular level. Computational methods, particularly molecular packing simulations, have become indispensable tools for predicting and analyzing this phenomenon, which is central to the material properties of triptycene-based systems.

Molecular packing simulations are computational studies that predict how molecules will arrange themselves in a solid, amorphous state. These simulations are crucial for understanding materials known as Organic Molecules of Intrinsic Microporosity (OMIMs). acs.orgnih.gov OMIMs are discrete, rigid molecules with complex shapes that are incapable of packing efficiently, thus creating porous materials with interconnected voids of less than 2 nm in diameter. nih.goved.ac.uk Triptycene derivatives are ideal building blocks for OMIMs due to their inherent molecular free volume. acs.orgnih.gov

Research into triptycene-based OMIMs has validated the predictions of molecular packing studies. nih.gov For instance, simulations predicted that fusing triptycene units to a central core would result in materials with significant microporosity. acs.org This was experimentally confirmed through the synthesis of molecules like OMIM-1, which is constructed from 2,3-dihydroxytriptycene and an octafluorobiphenyl core. acs.orgnih.gov

Further studies have demonstrated that the amount of free volume and the resulting surface area can be tuned by adding bulky substituents to the triptycene framework. Molecular simulations predicted that adding tert-butyl groups to the triptycene termini would increase both the amount and accessibility of the micropores. acs.orgnih.gov This prediction was confirmed by gas adsorption experiments on a series of synthesized OMIMs, which showed a significant uptake of nitrogen at low relative pressures, a characteristic feature of microporous materials. nih.gov The experimental Brunauer-Emmett-Teller (BET) surface areas correlated well with the trends predicted by simulations, validating the computational approach. nih.goved.ac.uk

The table below summarizes the experimental surface areas for several triptycene-based OMIMs, showcasing the effect of structural modification on the resulting microporosity.

| Compound | Description | Apparent BET Surface Area (m²/g) |

| OMIM-1 | Biphenyl core with four 2,3-dihydroxytriptycene units. | 480 nih.gov |

| OMIM-4 | Similar to OMIM-1, but with tert-butyl groups on the triptycene units. | 626 nih.gov |

| OMIM-5 | Features bulky cyclic tetramethylbenzo groups on the triptycene units. | 702 nih.gov |

| OMIM-6 | A related structure with modified bulky groups. | 622 nih.gov |

These findings highlight a key principle: the deliberate design of molecular shape to frustrate packing is a powerful strategy for creating materials with high free volume. The incorporation of triptycene units into polymers, for example, disrupts the packing of polymer chains, leading to enhanced solubility and modified thermal properties. researchgate.netresearchgate.net The insights gained from molecular packing simulations and free volume analysis are therefore critical for the rational design of new triptycene-based materials for applications ranging from gas separation membranes to advanced polymer composites.

Frontiers in Materials Science Utilizing 1,4 Dihydroxytriptycene Frameworks

Polymer Chemistry and Advanced Polymeric Materials

The incorporation of the bulky, non-coplanar 1,4-dihydroxytriptycene moiety into polymer backbones fundamentally alters their physical properties. The rigid three-dimensional structure disrupts the efficient packing of polymer chains, mitigating strong intermolecular interactions that typically lead to poor solubility and processability in high-performance aromatic polymers. mit.edumit.edu This structural disruption is a key strategy for designing advanced polymeric materials with a unique combination of thermal stability, mechanical robustness, and enhanced processability.

Integration into High-Performance Polyimides and Polyamides

The this compound scaffold serves as a precursor to various monomers, such as diamines and dianhydrides, essential for the synthesis of high-performance polyimides (PIs) and polyamides. Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, but their applications are often limited by their insolubility and high processing temperatures. mit.edumdpi.com The integration of the triptycene (B166850) cage into the PI backbone addresses these limitations directly.

Triptycene-based polyimides exhibit remarkable thermal properties, with decomposition temperatures (Td) often exceeding 500°C and glass transition temperatures (Tg) that can be above 450°C. mit.edursc.orgosti.gov This performance is comparable to or exceeds that of many commercial aromatic polyimides, making them suitable for high-temperature applications in aerospace and electronics. mit.edumit.edu Similarly, incorporating the triptycene structure into polyamides, a class of polymers known for their high strength and toughness, can improve their processability without significantly compromising their desirable thermal and mechanical characteristics. ncl.res.innih.gov

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |

|---|---|---|---|

| Triptycene-Polyimide (general) | > 300 °C | > 500 °C | osti.gov |

| 6FDA-based Triptycene-Polyimide | 280 - 300 °C | ~ 500 °C | rsc.org |

| Various Triptycene Polyimides (TPIs) | Not observed below 450 °C | > 500 °C | mit.edu |

Modulation of Polymer Architecture and Intrinsic Properties

The defining feature of the this compound unit in polymer science is its role as a "molecular strut" that engineers free volume within the material's architecture. This concept, known as creating "polymers of intrinsic microporosity" (PIMs), relies on the contorted and rigid nature of the monomer to prevent space-efficient chain packing. researchgate.netrsc.org The resulting voids, or micropores, are distributed throughout the material, leading to a high fractional free volume (FFV).

This engineered microporosity directly influences the polymer's intrinsic properties:

Gas Permeability: The interconnected free volume provides pathways for gas molecules to diffuse, leading to exceptionally high gas permeability. This makes triptycene-based polymers prime candidates for gas separation membranes. rsc.orgosti.gov

Low Refractive Index: The presence of voids reduces the material's density and, consequently, its refractive index. Triptycene polyimides have been shown to have low refractive indices, which is a desirable property for optical applications and as low-k dielectric materials in microelectronics. mit.edu

Size Sieving Capability: The internal microcavities created by the triptycene units can be tuned by modifying the polymer backbone, allowing for selective transport of molecules based on size. This "size sieving" is crucial for creating highly selective separation membranes. osti.gov

By systematically varying the structure and content of triptycene-derived monomers, researchers can fine-tune the polymer architecture to achieve specific performance characteristics for targeted applications. rsc.orgosti.gov

Studies on Solubility and Processability Enhancements in Triptycene-Based Polymers

A significant challenge with conventional aromatic polymers is their poor solubility, which complicates their synthesis, characterization, and processing. mit.eduncl.res.in Many high-performance polyimides are only processable in their poly(amic acid) precursor stage, requiring a subsequent, often incomplete, thermal curing step. mit.edu

The incorporation of the 3D triptycene framework provides a robust solution to this problem. The bulky structure effectively separates the polymer chains, preventing the strong π-π stacking and intermolecular forces that cause aggregation and insolubility. mit.edumit.edu As a result, fully imidized triptycene-based polyimides are often readily soluble in a range of common organic solvents. mit.edursc.org This enhanced solubility allows for solution-based processing techniques like spin-coating and solution casting to fabricate thin films and membranes, greatly expanding their applicability. mit.eduosti.gov

| Polymer Type | Soluble In | Insoluble In | Reference |

|---|---|---|---|

| Triptycene Polyimides (TPIs) | NMP, DMAc, DMF, m-cresol, pyridine, CHCl₃ | Toluene, Hexane, Methanol | mit.edu |

| Pentiptycene-based Polyimides | Wide range of organic solvents | - | researchgate.net |

| Polyamides with flexible groups | DMF, DMAc, NMP, pyridine | - | ncl.res.in |

Design and Fabrication of Porous Organic Materials

Beyond linear polymers, the rigid and well-defined geometry of this compound makes it an ideal building block for creating permanently porous, network-based materials. Its shape directs the formation of extended frameworks with high surface areas and tailored pore environments, crucial for applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Applications

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks linked by strong covalent or coordinative bonds, respectively. mdpi.com The trifunctional or difunctional nature of triptycene derivatives, derived from precursors like this compound, allows them to act as rigid nodes or linkers in these frameworks. nih.govnih.gov

In MOF synthesis, the hydroxyl groups of this compound (or carboxylate groups derived from it) can coordinate with metal ions or clusters to form extended, porous networks. chemrxiv.orgchemrxiv.org The use of bulky triptycene ligands can prevent the common issue of framework interpenetration, where multiple independent networks occupy the same volume, thus preserving larger, more accessible pores. rsc.org

In COFs, triptycene-based monomers are linked via strong covalent bonds, often through condensation reactions, to create highly stable, crystalline, and porous materials. mdpi.comnih.gov The rigid 3D scaffold of triptycene is essential for directing the topology of the resulting framework and ensuring permanent porosity. These materials often exhibit high Brunauer–Emmett–Teller (BET) surface areas, making them attractive for gas storage and separation. nih.govcnrs.fr

Development of Organic Molecules of Intrinsic Microporosity (OMIMs)

A distinct class of materials known as Organic Molecules of Intrinsic Microporosity (OMIMs) leverages the concept of inefficient molecular packing to generate porosity. nih.govresearchgate.net Unlike network polymers (PIMs) or crystalline frameworks (COFs/MOFs), OMIMs are discrete, well-defined molecules designed with awkward shapes that cannot pack together efficiently in the solid state. nih.govacs.org

This compound and its isomers are key components in the synthesis of OMIMs. nih.govresearchgate.net In a typical synthesis, a dihydroxytriptycene derivative is reacted with a polyfunctional core, resulting in a larger, contorted molecule. nih.gov These molecules remain soluble and processable, but when solidified, they form amorphous materials with significant microporosity. This porosity arises purely from the inability of the individual molecules to arrange themselves in a space-filling manner. Research has shown that OMIMs based on triptycene units can achieve significant BET surface areas, comparable to many network-based porous materials. nih.govacs.org

| OMIM Designation | Triptycene Precursor | Apparent BET Surface Area (m²/g) | Reference |

|---|---|---|---|

| OMIM-1 | 2,3-dihydroxytriptycene | ~515 | nih.govacs.org |

| OMIM-4 | 2,7-di-tert-butyl-12,13-dihydroxytriptycene | - | nih.gov |

| OMIM-5 | Substituted dihydroxytriptycene | ~702 | nih.govacs.org |

Exploration of Pore Structures and Adsorption Characteristics

The incorporation of triptycene units, including this compound, into polymer backbones is a key strategy for creating Polymers of Intrinsic Microporosity (PIMs) and Organic Molecules of Intrinsic Microporosity (OMIMs). nih.govacs.org These materials exhibit significant microporosity not because of a network of interconnected voids, but because their rigid and contorted structures are incapable of packing efficiently in the solid state. nih.govacs.org This inefficient packing generates a high degree of free volume, which is crucial for applications in gas separation and storage.

The extreme rigidity of triptycene-based PIMs facilitates exceptional size-sieving properties, allowing for the development of membranes that can separate gases with high permeability and selectivity. kaust.edu.saresearchgate.net For instance, a PIM created by fusing triptycene units via Tröger's base formation (PIM-Trip-TB) demonstrates performance that surpasses the established 2008 Robeson upper bounds for important gas pairs like O₂/N₂ and H₂/N₂. researchgate.net

Research into OMIMs has shown that fusing triptycene components to a central core, such as biphenyl, results in amorphous materials with substantial microporosity. nih.govacs.org The addition of bulky substituents to the triptycene termini, such as tert-butyl or cyclic 1′,2′,3′,4′-tetrahydro-1′,1′,4′,4′-tetramethylbenzo units, is particularly effective at enhancing the accessible microporosity. nih.govacs.org These structural modifications directly influence the surface area and adsorption capabilities of the resulting materials. A novel triptycene-based PIM (Trip-PIM) has demonstrated a significantly enhanced surface area and notable hydrogen adsorption capacity. nih.gov

| Material Type | Specific Example | BET Surface Area (m²/g) | Adsorption Characteristics |

|---|---|---|---|

| OMIM | Triptycene-Biphenyl Core | 515 - 702 | Microporosity enhanced by bulky terminal groups. nih.govacs.org |

| PIM | Trip-PIM | 1065 | Reversibly adsorbs 1.65% H₂ by mass at 1 bar/77 K. nih.gov |

Molecular Devices and Nanosystems Engineering

The defined geometry and rigidity of the triptycene framework make it an ideal component for the construction of molecular-level devices and precisely engineered nanosystems.

Triptycene derivatives have been successfully engineered into molecular rotors, which are fundamental components of molecular machines. These rotors consist of a rotating element (the rotator) and a stationary element (the stator). The bulky nature of the triptycene unit presents a challenge due to steric hindrance and van der Waals forces, but this has been overcome by using rigid, shape-persistent stators. nih.gov

In one notable example, a solid-state molecular rotor with a large triptycene rotator was synthesized. nih.gov Its rotational dynamics were studied using variable-temperature solid-state ²H NMR spectroscopy, revealing a symmetric three-fold rotational potential. nih.gov This research demonstrated that even bulky triptycene units can undergo rapid rotational motion in the solid state. nih.gov Other designs have covalently linked triptycene rotors to paramagnetic metallofullerenes, creating coupled systems where the rotor's speed can modulate the spin state of the fullerene, opening pathways for advanced molecular machines with integrated magnetic functions. rsc.org Furthermore, rod-shaped triptycene rotors have been designed to form Langmuir-Blodgett monolayers, creating two-dimensional arrays of rotatable dipoles on a surface. nih.gov

| Rotor System | Key Finding | Performance Data |

|---|---|---|

| Solid-State Triptycene Rotor | Demonstrated rapid Brownian jumps in the solid state. nih.gov | Rotational Barrier: 10.2 kcal/mol; Rotational Speed: ~4600 jumps/sec at 300 K. nih.gov |

| Triptycene Rotors for LB Films | Formation of a 2D trigonal array of dipoles. nih.gov | Area per Molecule: 53 ± 3 Ų on a subphase with divalent cations. nih.gov |

The directional and rigid characteristics of triptycene units have been exploited to construct nanosized molecular cages through covalent synthesis. acs.orgacs.org These cages possess well-defined, three-dimensional cavities that can encapsulate guest molecules, making them promising for applications in storage, recognition, and catalysis. acs.orgacs.org

A triptycene-based molecular cage was efficiently synthesized using an Eglington-Glaser coupling reaction. acs.orgacs.orgnih.gov X-ray analysis confirmed its structure and revealed that in the solid state, these cage molecules can pack to form a microporous structure, with guest molecules like 1,3,5-trimethylbenzene located within the channels. acs.orgacs.orgnih.gov More complex systems include coordination cages, such as a Pd₂L₄ cage, built with ligands that have a curved triptycene backbone. d-nb.info This curvature creates a cavity with a high affinity for non-planar aromatic compounds, demonstrating the ability to encapsulate large molecules like C₆₀ fullerene derivatives with high yields. d-nb.info

| Cage System | Synthesis Method | Guest Molecule(s) | Key Structural Feature |

|---|---|---|---|

| Covalent Triptycene Cage | Eglington-Glaser Coupling | 1,3,5-trimethylbenzene acs.orgnih.gov | Forms a microporous structure in the solid state. acs.orgacs.orgnih.gov |

| Pd₂L₄ Coordination Cage | Self-assembly | Corannulene, C₆₀ derivatives d-nb.info | Curved π-surface from triptycene backbone enables strong guest binding. d-nb.info |

Organic Thin Films and Surface Interface Chemistry

The ability to control the assembly of molecules at surfaces and interfaces is critical for the development of organic electronics and functional coatings. Triptycene derivatives, including those functionalized from this compound, are being explored for the formation of highly ordered organic thin films.

The synthesis of rod-shaped triptycene-containing molecular rotors has been specifically targeted for the creation of Langmuir-Blodgett (LB) monolayers. nih.gov These molecules are designed to arrange themselves at the air-water interface into a two-dimensional array. nih.gov The resulting film can then be transferred to a solid substrate, such as a gold surface. The packing density and orientation of the molecules in the film are influenced by the composition of the aqueous subphase. On a subphase containing divalent cations, the molecules adopt a triangular packing with their axes normal to the surface. nih.gov On pure water, the molecules are tilted. nih.gov Techniques like ellipsometry and polarization modulation-infrared reflection-absorption spectroscopy (PM-IRRAS) are used to determine the precise orientation of the molecules after transfer to a substrate. nih.gov This level of control over molecular arrangement is essential for creating surfaces with tailored chemical and physical properties.

| Monolayer Type (Subphase) | Area per Molecule (Ų) | Molecular Tilt Angle on Gold Surface (°) |

|---|---|---|

| Type A (with Divalent Cations) | 53 ± 3 | 29 ± 4 nih.gov |

| Type B (Pure Water) | 30 ± 3 | 38 ± 4 nih.gov |

Innovations in Supramolecular Chemistry Driven by 1,4 Dihydroxytriptycene Scaffolds

Host-Guest Complexation and Molecular Recognition

The unique C-shaped cleft and the ability of the 1,4-dihydroxy groups to act as hydrogen bond donors and acceptors make this triptycene (B166850) derivative a powerful component in the design of synthetic receptors. These receptors are capable of selectively binding a variety of guest molecules, a process central to applications ranging from chemical sensing to catalysis. The rigid nature of the triptycene backbone ensures that the binding site is pre-organized, minimizing the entropic penalty upon complexation and leading to strong and selective interactions.

Elucidation of Binding Mechanisms and Selectivity

The binding of guest molecules within receptors derived from 1,4-dihydroxytriptycene is governed by a combination of non-covalent interactions. The primary driving forces include:

Hydrogen Bonding: The phenolic hydroxyl groups are pivotal, forming directional hydrogen bonds with complementary functional groups on the guest molecule, such as carbonyls, amines, or other hydroxyls.

π-π Stacking: The electron-rich aromatic panels of the triptycene scaffold can engage in π-π stacking interactions with aromatic guest molecules.

Hydrophobic Interactions: The hydrophobic cavity created by the triptycene structure can encapsulate nonpolar guests or portions of guest molecules, driven by the hydrophobic effect in aqueous media.

Selectivity in these systems arises from the precise geometric and electronic complementarity between the host and the guest. For instance, chiral macrocyclic arenes incorporating a triptycene unit have demonstrated enantioselective recognition of chiral ammonium (B1175870) salts. The selectivity is attributed to subtle differences in non-covalent interactions between the chiral center of the guest and the methoxy (B1213986) groups at the rim of the host macrocycle mdpi.com. Similarly, the binding of quinizarin (B34044) (1,4-dihydroxy-9,10-anthraquinone), a structurally related compound, to different cyclodextrins shows selectivity based on the relative dimensions of the host cavity and the guest molecule, which dictates the orientation and depth of inclusion nih.govresearchgate.net. The rigid triptycene framework locks the dihydroxy functionalities into a specific spatial arrangement, allowing for the design of hosts that can distinguish between guests based on size, shape, and the pattern of hydrogen bond donors and acceptors.

Quantitative Analysis of Host-Guest Interactions

The strength of host-guest interactions is quantified by determining the association constant (K_a) or dissociation constant (K_d). Various analytical techniques, including NMR spectroscopy, UV-vis spectroscopy, and fluorescence measurements, are employed to measure these constants.

For example, studies on the interaction of 1,4-dihydroxy-9,10-anthraquinone with cyclodextrins have yielded specific binding constants, which indicate that the complexation is primarily driven by hydrophobic interactions nih.govresearchgate.net. In a different system involving cationic pillararenes designed to bind homoserine lactones (HSLs), a dye displacement assay was used to determine the logarithm of the association constants (log(K_A)). The results showed that modifying the host structure, for instance by adding hydroxyethyl (B10761427) groups, improved the binding affinity for certain HSLs by roughly an order of magnitude aalto.fi. These quantitative data are crucial for understanding the thermodynamics of the binding process and for the rational design of improved receptors.

Below is a representative data table illustrating typical binding affinities observed in supramolecular systems, based on findings from related host-guest studies.

| Host System | Guest Molecule | Binding Constant (log(K_A)) | Primary Interaction Forces |

|---|---|---|---|

| Pillar sioc-journal.cnarene-1 | C12-HSL | ~5.2 | Hydrophobic, Cation-π |

| Hydroxyethyl-Pillar sioc-journal.cnarene-2 | C12-HSL | ~6.2 | Hydrophobic, Hydrogen Bonding |

| Pillar sioc-journal.cnarene-3 | C14-HSL | ~5.6 | Enhanced Hydrophobic Interaction |

| β-Cyclodextrin | Quinizarin | ~2.6 (K_a in M⁻¹) | Hydrophobic Inclusion |

Rational Design of Novel Supramolecular Receptors

The ultimate goal of studying binding mechanisms and quantitative interactions is to enable the rational design of new receptors with tailored properties. The triptycene scaffold is an ideal platform for this endeavor due to its modular nature and synthetic accessibility nih.gov. By modifying the triptycene unit, chemists can create receptors with high affinity and selectivity for specific target molecules.

An important strategy involves incorporating the this compound unit into larger macrocyclic structures, such as calixarenes or crown ethers nih.gov. This creates a well-defined, pre-organized cavity where the dihydroxy groups are positioned to interact specifically with a guest. For example, a cylindrical macrotricyclic host containing two dibenzo crown-8 cavities could self-assemble with two dibenzylammonium salts to form a stable 1:2 complex, driven by multiple hydrogen-bonding and π-pi stacking interactions nih.gov. Another approach focuses on overcoming common challenges in receptor design, such as the diminished binding efficiency observed in high-salinity environments typical of physiological conditions nih.gov. By engineering zwitterionic synthetic receptors, it is possible to eliminate self-ion pairing and shield the recognition sites from interference by external ions, thereby maintaining robust supramolecular affinities nih.govnih.gov. These design principles allow for the creation of receptors that can function in complex biological media, opening doors for applications in diagnostics and therapeutics.

Controlled Self-Assembly Processes

The same directional non-covalent interactions that drive host-guest complexation can be harnessed to direct the self-assembly of this compound-based molecules into larger, ordered supramolecular structures. The rigidity of the triptycene unit provides structural persistence, while the strategically placed hydroxyl groups guide the assembly process through predictable hydrogen-bonding patterns.

Formation of Hierarchical Structures and Nanotubes

The symmetric and rigid nature of triptycene derivatives makes them excellent candidates for constructing highly ordered materials like organic nanotubes and microporous architectures researchgate.net. While research has often focused on other triptycene derivatives, the principles are directly applicable. For example, triptycene-derived tetra-NH-bridged azacalixarenes have been shown to self-assemble into large, square-shaped organic nanotubes with aromatic single-walled surfaces, driven by extensive hydrogen-bond chains sioc-journal.cnresearchgate.net. These nanotubes can further organize into three-dimensional honeycombed structures sioc-journal.cnresearchgate.net.

The substitution of bridging nitrogen atoms with oxygen atoms—creating an analogy to the dihydroxy functionality—can alter the self-assembly behavior by disrupting these specific hydrogen-bond chains sioc-journal.cn. This highlights the critical role that the nature and placement of functional groups play in directing the final supramolecular architecture. The this compound unit, with its potential for forming linear hydrogen-bonding arrays, is a promising building block for programming the assembly of one-dimensional nanotubes and other hierarchical structures.

Supramolecular Polymerization and Self-Assembled Networks

Supramolecular polymerization involves the non-covalent linking of monomeric units to form one-dimensional polymer-like chains. This process can be driven by various interactions, including hydrogen bonding and dipolar aggregation. Rigid scaffolds are often used to pre-organize the monomer units to facilitate the polymerization process nih.govresearchgate.net.

For instance, highly dipolar merocyanine (B1260669) dyes tethered by a rigid xylylene unit undergo supramolecular polymerization through the intermolecular aggregation of the dye molecules nih.govresearchgate.net. UV-vis spectroscopy can reveal an equilibrium between the monomeric species and different dye aggregates, which correspond to the formation of oligomeric chains and higher-order assemblies nih.gov. At higher concentrations, these chains can entangle, leading to gelation and the formation of an entangled dynamic network nih.govresearchgate.net. The this compound scaffold, by providing a rigid and well-defined platform for attaching polymerizable units and directing their association via hydrogen bonds, can be a key component in the design of novel supramolecular polymers and self-assembled networks with controlled structures and responsive properties.

Construction of Mechanically Interlocked Molecules (MIMs)

Information regarding the use of this compound for the construction of Mechanically Interlocked Molecules is not available in the reviewed scientific literature.

Specific examples, detailed research findings, and data on the synthesis of catenanes and rotaxanes using a this compound scaffold are not found in the current body of scientific publications.

Catalytic Applications and Methodological Advancements Involving 1,4 Dihydroxytriptycene

Role as Ligands in Metal-Catalyzed Transformations

Derivatives of dihydroxytriptycene have been successfully employed as ligands in transition metal-catalyzed reactions. The unique geometry of the triptycene (B166850) framework imparts specific steric and electronic properties to the resulting metal complexes, influencing their catalytic performance.

The triptycene scaffold serves as a bulky and rigid backbone for phosphine (B1218219) ligands, which are crucial in many metal-catalyzed processes. nih.govacs.org Monodentate phosphine ligands incorporating the triptycene structure exhibit high activity in metal-catalyzed reactions. nih.gov For example, 1-methoxy-8-(diphenylphosphino)triptycene, a chiral monophosphine ligand synthesized in five steps from 1,8-dihydroxytriptycene, demonstrates the effectiveness of this molecular architecture. nih.govacs.org The high structural rigidity and significant steric bulk around the phosphine functional group are key features derived from the triptycene unit. researchgate.net This defined and sterically demanding environment around the metal center can enhance catalytic activity and, in some cases, influence the selectivity of the transformation. nih.gov The fixed geometry of the ligand minimizes conformational flexibility, which can be advantageous in maintaining a stable and highly active catalytic species.

A prime example of the application of triptycene-based ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. nih.gov The palladium(II) complex of 1-methoxy-8-(diphenylphosphino)triptycene has proven to be a highly efficient catalyst for the Suzuki-Miyaura cross-coupling of various aryl bromides with arylboronic acids. acs.org

The reactions proceed effectively under mild conditions with remarkably low catalyst loadings, typically in the range of 0.0005–0.001 mol % (5–10 mol ppm) of the palladium precursor. acs.orgresearchgate.net This high catalytic activity underscores the beneficial role of the triptycene framework in the ligand design. acs.org The catalyst system demonstrates broad applicability, effectively coupling both electron-rich and electron-deficient aryl bromides with various boronic acids to produce the corresponding biaryl products in excellent yields. researchgate.net

Table 1: Performance of a Triptycene-Based Monophosphine Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling The ligand used is 1-methoxy-8-(diphenylphosphino)triptycene, derived from 1,8-dihydroxytriptycene.

| Aryl Bromide (Reactant 1) | Arylboronic Acid (Reactant 2) | Catalyst Loading (mol ppm) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | 10 | 99 |

| 4-Bromoanisole | Phenylboronic acid | 10 | 98 |

| 4-Bromobenzonitrile | Phenylboronic acid | 10 | 86 |

| Bromobenzene | 4-Methoxyphenylboronic acid | 10 | 99 |

| Bromobenzene | 4-(Trifluoromethyl)phenylboronic acid | 10 | 97 |

| 1-Bromo-4-(tert-butyl)benzene | 2-Methylphenylboronic acid | 5 | 96 |

Exploration of Organocatalytic Properties

Beyond their role as ligands, triptycene derivatives have been investigated as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. mdpi.comsciforum.net A derivative of 1,4-dihydroxytriptycene has shown promise in this area. Specifically, 5-iodo-1,4-dihydroxytriptycene has been explored for its catalytic activity. cardiff.ac.uk

Iodotriptycene compounds can function as iodine catalysts in oxidative organic transformations. For instance, in the α-oxytosylation of propiophenone, a reaction that introduces a tosyloxy group adjacent to a carbonyl, iodotriptycene derivatives have been shown to be effective catalysts. cardiff.ac.uk The reaction proceeds in the presence of a catalytic amount (10 mol%) of the iodotriptycene, alongside an acid and an oxidizing agent. The catalytic activity of 5-iodo-1,4-dimethoxytriptycene, a direct derivative of this compound, was investigated and found to provide the desired product in a 74% yield, demonstrating the potential of this scaffold in organocatalysis. cardiff.ac.uk

Development of Chiral Catalysts for Asymmetric Synthesis

The inherent chirality of appropriately substituted triptycenes makes them exceptional candidates for the development of catalysts for asymmetric synthesis. nih.gov The rigid triptycene scaffold ensures that the chirality is permanent and not subject to racemization during chemical transformations. nih.gov

Derivatives of dihydroxytriptycenes have been utilized to create chiral environments for asymmetric reactions. The monophosphine ligand, 1-methoxy-8-(diphenylphosphino)triptycene, is chiral due to the dissymmetric substitution pattern on the triptycene core. acs.org After separating the enantiomers, the optically active ligand was tested in the palladium-catalyzed asymmetric hydrosilylation of styrene. This reaction, for the first time, demonstrated the asymmetric catalytic activity of a triptycene-based monophosphine ligand, achieving good enantioselectivity. researchgate.net

Similarly, chiral iodotriptycenes have been synthesized and their enantiomers separated. cardiff.ac.uk The synthesis of 5-iodo-1,4-dihydroxytriptycene was achieved, but the compound proved unstable during attempts to separate the enantiomers via HPLC. cardiff.ac.uk However, its more stable precursor, 5-iodo-1,4-dimethoxytriptycene, was successfully resolved into its separate enantiomers. These chiral iodo-triptycenes were subsequently investigated as catalysts in enantioselective oxidative transformations, although the observed enantioinduction in the products was low in the initial studies. cardiff.ac.uk

Table 2: Application of Chiral Triptycene Derivatives in Asymmetric Catalysis

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) |

| Chiral Monophosphine-Pd Complex | Asymmetric Hydrosilylation | Styrene | Good |

| Chiral Iodotriptycene | Enantioselective Oxidation | Propiophenone | Very Low |

Mediated Electrophilic and Nucleophilic Organic Reactions

Triptycene derivatives can also mediate organic reactions by activating reagents. A triptycenyl sulfide (B99878) (TRIP-SMe) has been developed as a highly effective catalyst for the electrophilic aromatic halogenation of various compounds using N-halosuccinimides (NXS) as the halogen source. nih.gov

The proposed mechanism suggests that the triptycenyl sulfide catalyst activates the halogenating agent. It captures a halogen atom from NXS to form a halonium adduct, TRIP-S(Me)X⁺. The presence of the bulky and electron-rich triptycenyl group facilitates a significant charge separation in this adduct. This makes the halogen atom highly electron-deficient (electrophilic) and thus extremely reactive in electrophilic aromatic substitution reactions. nih.gov This catalytic system allows for the efficient halogenation of a range of aromatic compounds under mild reaction conditions, showcasing how the unique electronic properties of the triptycene scaffold can be harnessed to mediate challenging transformations. nih.gov

Prospective Research Directions and Future Impact of 1,4 Dihydroxytriptycene

Advanced Functionalization and Derivatization Pathways

The future utility of 1,4-dihydroxytriptycene is intrinsically linked to the development of sophisticated methods for its chemical modification. The two hydroxyl groups and the aromatic rings serve as primary sites for derivatization, enabling the creation of a diverse family of triptycene-based structures.

Key prospective derivatization strategies include:

Modification of the Hydroxyl Groups : The phenolic hydroxyl groups are ideal handles for introducing a wide range of functionalities. Esterification and etherification reactions can be employed to attach long alkyl chains, photosensitive groups, or polymerizable moieties. For example, the synthesis of triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether transforms the parent diol into a monomer suitable for melt polycondensation to produce high-performance copolyesters acs.orgresearchgate.net.

Oxidation to Triptycene (B166850) Quinone : The hydroquinone (B1673460) moiety can be readily oxidized to the corresponding 1,4-triptycenequinone . This quinone derivative is a key target for applications in redox-active materials, such as organic batteries, due to its ability to undergo reversible multi-electron redox reactions rsc.orgresearchgate.netelsevierpure.com. Further derivatization of the quinone structure can be used to tune its redox potential and stability nih.gov.

Substitution on the Aromatic Rings : While electrophilic aromatic substitution on the triptycene scaffold can be challenging and often leads to mixtures of isomers, regioselective methods are an important area of future research nih.gov. The development of catalytic systems for controlled halogenation, nitration, or formylation would provide access to a new range of functionalized triptycenes, which can then be converted into amines, alcohols, and other derivatives nih.gov.

Bridgehead Functionalization : Although more complex, the modification of the sp³-hybridized bridgehead carbon atoms offers a pathway to fundamentally different triptycene architectures. This remains a challenging but potentially rewarding direction for creating novel ligands and materials.

These advanced functionalization pathways will enable the precise tuning of solubility, electronic properties, and self-assembly behavior, paving the way for the integration of this compound derivatives into more complex systems.

Integration into Emerging Smart Materials and Devices

The intrinsic properties of the triptycene unit—namely its rigidity, thermal stability, and defined geometry—make its derivatives highly attractive for the fabrication of advanced materials and devices. The diol and quinone forms of this compound are particularly versatile for these applications.

High-Performance Polymers: The incorporation of the bulky, non-planar triptycene structure into polymer backbones disrupts chain packing, creating significant internal free volume. This leads to materials with unique characteristics:

Polymers of Intrinsic Microporosity (PIMs) : Triptycene-based polyimides have demonstrated high fractional free volume, making them excellent candidates for gas separation membranes with tunable permeability and selectivity rsc.org.

Enhanced Thermal Properties : Copolyesters derived from triptycene diols exhibit significantly higher glass transition temperatures (Tg) and thermal stability compared to analogous polymers without the triptycene unit acs.orgresearchgate.net. This makes them suitable for applications requiring robust materials that can withstand high temperatures.

Fluorescent Sensors : Triptycene-based polymers incorporating photoresponsive units like azobenzene (B91143) have been developed as chemosensors for detecting nitroaromatic compounds such as picric acid through fluorescence quenching nih.govacs.org.

Energy Storage: The redox activity of the triptycene quinone/hydroquinone system is a key feature for energy applications.

Organic Cathode Materials : Triptycene molecules functionalized with multiple quinone units are being explored as high-capacity cathode materials for lithium-ion batteries. The rigid scaffold prevents destructive intermolecular interactions between redox centers and allows for stable, multi-electron transfer, potentially delivering specific energies that surpass conventional inorganic materials rsc.orgresearchgate.netelsevierpure.com.

Table 1: Properties of Polymers Derived from this compound Analogs This table is interactive. You can sort and filter the data by clicking on the headers.

| Polymer Type | Triptycene Monomer | Key Properties | Potential Application |

|---|---|---|---|

| Copolyester | Triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether | High Tg (>130°C), High Thermal Stability | High-performance plastics, Engineering materials |

| Polyimide | Triptycene-based diamines | High Fractional Free Volume, High Solubility | Gas separation membranes |

| Azo-Polymer | 2,6-Diethynyltriptycene | Photoresponsive, Fluorescent | Chemosensors for explosives detection |

Synergistic Approaches between Synthesis, Theory, and Application

The continued development of this compound-based materials will increasingly rely on a close collaboration between synthetic chemists, computational theorists, and engineers. This synergistic approach allows for a more rational design of materials with targeted functionalities.

Computational Modeling : Theoretical calculations, such as Density Functional Theory (DFT), are crucial for predicting the properties of new triptycene derivatives before their synthesis. For instance, DFT has been used to understand the redox potentials and charge storage mechanisms in triptycene quinone-based battery materials, guiding the design of molecules with higher energy density elsevierpure.com.

Simulating Material Performance : Molecular Dynamics (MD) simulations are being used to investigate the structure and dynamics of triptycene-containing polymers. These simulations provide insights into gas transport mechanisms in porous membranes and help explain experimental observations from techniques like solid-state NMR, thereby facilitating the design of better materials for gas separation nih.gov.

Feedback Loop : This integration creates a powerful feedback loop. Experimental results from synthesized materials are used to refine theoretical models, which in turn provide more accurate predictions to guide the next generation of synthetic targets. This cycle accelerates the discovery and optimization of materials for specific applications, from electronic devices to catalysts.

Broadening Scope in Interdisciplinary Chemical Sciences

The unique structural and functional attributes of this compound ensure its growing impact across a multitude of chemical disciplines. Its potential extends far beyond polymer and materials science into areas that rely on precise molecular architecture.

Supramolecular Chemistry and Molecular Recognition : The rigid, C-shaped cavity of triptycene derivatives makes them excellent scaffolds for constructing host molecules in supramolecular chemistry. The hydroxyl groups of this compound can be functionalized to create specific binding sites for guest molecules, leading to applications in sensing, catalysis, and controlled self-assembly nih.gov.

Catalysis : Triptycenes can be used as rigid backbones for chiral ligands in asymmetric catalysis. The defined spatial arrangement of catalytic sites attached to the triptycene framework can create highly selective and efficient catalysts. The derivatization of 1,8-dihydroxytriptycene into phosphine (B1218219) ligands has already demonstrated success in cross-coupling reactions nih.gov.

Molecular Machines : The paddlewheel-like structure of triptycene makes it an ideal component for molecular-level machines. The development of synthetic routes to induce controlled rotational motion around the triptycene axis could lead to the creation of molecular brakes, gears, and motors.

The continued exploration of this compound and its derivatives will undoubtedly uncover new properties and applications, solidifying the role of the triptycene scaffold as a cornerstone of modern molecular design and materials science.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Triptycenequinone |

| 1,8-Dihydroxytriptycene |

| 2,6-Diethynyltriptycene |

| 6,11-di(tert-butyl)triptycene-1,4-hydroquinone |

| Anthracene (B1667546) |

| Azobenzene |

| p-Benzoquinone |

| Picric Acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.